molecular formula C6H14Cl2N4 B3107067 [2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride CAS No. 1609400-69-2

[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride

Cat. No. B3107067
CAS RN: 1609400-69-2
M. Wt: 213.11
InChI Key: RGQTXLHCELFROF-UHFFFAOYSA-N
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Description

“[2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds . It has an empirical formula of C6H11N3O . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “this compound”, is characterized by the presence of a 1,2,4-triazole ring . This ring contains two carbon and three nitrogen atoms . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Synthesis and Industrial Applications

1,2,4-triazoles, including derivatives like [2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride, are fundamental in fine organic synthesis. They are utilized in producing agricultural chemicals, pharmaceuticals, dyes, and anti-corrosion agents. Additionally, their role in creating heat-resistant polymers and fluorescent products underlines their significance in applied sciences and biotechnology (Nazarov et al., 2021).

Pharmaceutical and Agricultural Significance

The triazole derivatives have been a cornerstone in developing novel drugs with diverse biological activities. They have shown potential as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents. The exploration of triazole derivatives, including those related to this compound, emphasizes their importance in medicinal chemistry and the development of new pharmaceuticals (Ferreira et al., 2013).

Materials Science and Polymer Technology

Research on 1,2,4-triazole and its derivatives extends into material science, particularly in developing proton-conducting polymers for fuel cell technologies. These compounds contribute significantly to the advancement of electrolyte membranes by enhancing their thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions, which is crucial for high-temperature applications (Prozorova & Pozdnyakov, 2023).

properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-5-8-6(2)10(9-5)4-3-7;;/h3-4,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQTXLHCELFROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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